1H-Pyrazol-3-ol
Overview
Description
1H-Pyrazol-3-ol is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at the third position. This compound belongs to the pyrazole family, known for its diverse chemical and biological properties . The presence of the hydroxyl group makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
1H-Pyrazol-3-ol, also known as 1H-pyrazol-3(2H)-one, is a compound that has been found to have significant interactions with several targets. It has been reported to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . Additionally, it has been suggested that this compound may interact with Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
It has been suggested that the compound interacts with its targets and induces changes that lead to its antileishmanial and antimalarial activities . The compound’s interaction with its targets likely involves binding to specific sites, which could disrupt the normal functioning of the target organisms .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound affects pathways related to the survival and replication of leishmania and plasmodium
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic properties can significantly impact its efficacy .
Result of Action
The result of this compound’s action is the inhibition of the growth and replication of Leishmania and Plasmodium, leading to its antileishmanial and antimalarial activities . The compound’s interaction with its targets likely disrupts the normal functioning of these organisms, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability and efficacy
Biochemical Analysis
Cellular Effects
Some studies suggest potential antifungal and antibacterial activities
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazol-3-ol is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . The reaction typically requires a base catalyst, such as sodium hydroxide or potassium carbonate, and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of green solvents and catalysts, such as ionic liquids and metal-organic frameworks, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form pyrazole-3-one derivatives.
Reduction: Reduction reactions can convert the compound into different pyrazoline derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Pyrazole-3-one derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or alkylated pyrazoles.
Scientific Research Applications
1H-Pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: this compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1H-Pyrazole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Phenyl-1H-pyrazol-3-ol: Contains a phenyl group, which enhances its biological activity and makes it more suitable for pharmaceutical applications.
3,5-Dimethyl-1H-pyrazole: The presence of methyl groups alters its chemical properties and reactivity compared to 1H-Pyrazol-3-ol.
Uniqueness: this compound’s unique combination of a hydroxyl group and a pyrazole ring makes it highly versatile in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRMPXUBGMOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929655 | |
Record name | 1H-Pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137-45-1, 60456-92-0 | |
Record name | Pyrazol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Dihydro-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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